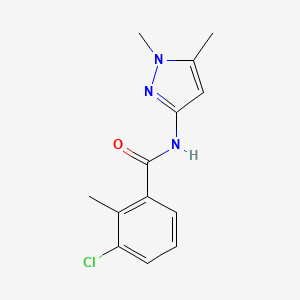![molecular formula C19H21ClN2O2 B6625534 (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)
(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone, also known as KPP-10, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone works by binding to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone can improve cognitive function and memory in animal models. Additionally, (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone in lab experiments is its specificity for AChE, which allows for targeted inhibition of this enzyme. However, one limitation is that (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone may not be suitable for use in human studies due to its potential toxicity.
Orientations Futures
For research on (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone include further studies on its potential use in treating neurodegenerative diseases such as Alzheimer's, as well as investigations into its toxicity and potential side effects. Additionally, further research is needed to determine the optimal dosage and administration method for (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone.
Méthodes De Synthèse
(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone can be synthesized by reacting 4-chlorobenzophenone with 3-(hydroxymethyl)aniline in the presence of sodium hydride, followed by reaction with piperidine and formaldehyde. The resulting product is then purified through column chromatography to obtain pure (4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone.
Applications De Recherche Scientifique
(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an important enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-4-15(5-7-16)19(24)22-10-8-17(9-11-22)21-18-3-1-2-14(12-18)13-23/h1-7,12,17,21,23H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVLLEDYWDPXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC(=C2)CO)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
![5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine](/img/structure/B6625538.png)
![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![1-(4-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]tetrazol-5-amine](/img/structure/B6625550.png)

![2-(4-chloro-2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B6625575.png)